
Dihydroorotate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroorotate is an organic compound that plays a crucial role in the biosynthesis of pyrimidine nucleotides. It is a key intermediate in the de novo synthesis pathway of pyrimidines, which are essential components of nucleic acids. The compound is characterized by its molecular formula C5H6N2O4 and is known for its involvement in various biochemical processes, particularly in the synthesis of uridine monophosphate.
准备方法
Synthetic Routes and Reaction Conditions: Dihydroorotate can be synthesized through the enzymatic reaction catalyzed by dihydroorotase. This enzyme facilitates the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate. The reaction typically occurs under physiological conditions, with the presence of zinc ions being crucial for the enzyme’s activity .
Industrial Production Methods: In industrial settings, this compound is often produced through biotechnological processes involving genetically engineered microorganisms. These microorganisms are designed to overexpress dihydroorotase, thereby increasing the yield of this compound. The production process is optimized to maintain the appropriate pH, temperature, and nutrient conditions to maximize enzyme activity and product formation .
化学反应分析
Types of Reactions: Dihydroorotate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the most significant reactions is its oxidation to orotate, catalyzed by this compound dehydrogenase. This reaction is a key step in the pyrimidine biosynthesis pathway .
Common Reagents and Conditions:
Oxidation: The oxidation of this compound to orotate requires the presence of this compound dehydrogenase and flavin mononucleotide as a cofactor.
Reduction: Although less common, this compound can be reduced under specific conditions using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Major Products Formed: The primary product formed from the oxidation of this compound is orotate, which subsequently participates in the synthesis of uridine monophosphate .
科学研究应用
Dihydroorotate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study enzyme-catalyzed reactions and the mechanisms of pyrimidine biosynthesis. It serves as a substrate in various biochemical assays to investigate the activity of this compound dehydrogenase and other related enzymes .
Biology: In biological research, this compound is essential for studying cellular metabolism and the regulation of nucleotide synthesis. It is used to explore the metabolic pathways involved in cell proliferation and differentiation .
Medicine: this compound and its derivatives have therapeutic potential in the treatment of various diseases. Inhibitors of this compound dehydrogenase are being developed as potential treatments for cancer, autoimmune diseases, and infectious diseases. These inhibitors work by disrupting pyrimidine biosynthesis, thereby inhibiting the proliferation of rapidly dividing cells .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor for the synthesis of other important compounds. Its role in the biosynthesis of pyrimidines makes it a valuable intermediate in the manufacture of nucleotides and nucleotide analogs .
作用机制
The mechanism of action of dihydroorotate primarily involves its role as a substrate for this compound dehydrogenase. This enzyme catalyzes the oxidation of this compound to orotate, a critical step in the de novo synthesis of pyrimidines. The reaction involves the transfer of electrons from this compound to flavin mononucleotide, which is then reduced to flavin mononucleotide hydroquinone. The reduced flavin mononucleotide subsequently transfers the electrons to the electron transport chain, facilitating the production of adenosine triphosphate .
Molecular Targets and Pathways: this compound targets this compound dehydrogenase, an enzyme located in the mitochondrial inner membrane. The pathway involves the conversion of this compound to orotate, which is then converted to uridine monophosphate through a series of enzymatic reactions. This pathway is essential for the synthesis of nucleotides required for DNA and RNA synthesis .
相似化合物的比较
Orotate: The product of dihydroorotate oxidation, involved in the subsequent steps of pyrimidine biosynthesis.
Carbamoyl Aspartate: The precursor to this compound, formed through the condensation of carbamoyl phosphate and aspartate.
Uridine Monophosphate: The end product of the pyrimidine biosynthesis pathway, essential for nucleic acid synthesis.
Uniqueness: this compound’s uniqueness lies in its specific role in the oxidation reaction catalyzed by this compound dehydrogenase. This reaction is a key regulatory step in pyrimidine biosynthesis, making this compound a critical intermediate in the pathway .
属性
分子式 |
C5H5N2O4- |
|---|---|
分子量 |
157.10 g/mol |
IUPAC 名称 |
2,6-dioxo-1,3-diazinane-4-carboxylate |
InChI |
InChI=1S/C5H6N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11)/p-1 |
InChI 键 |
UFIVEPVSAGBUSI-UHFFFAOYSA-M |
SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
规范 SMILES |
C1C(NC(=O)NC1=O)C(=O)[O-] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-Amino-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B8406085.png)
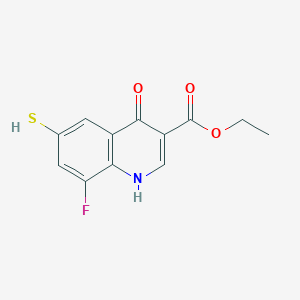
![5-Bromo-6-phenylfuro[2,3-d]pyrimidine-4-amine](/img/structure/B8406094.png)

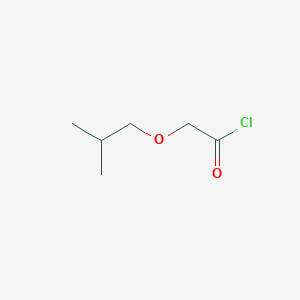
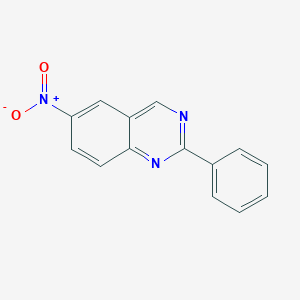
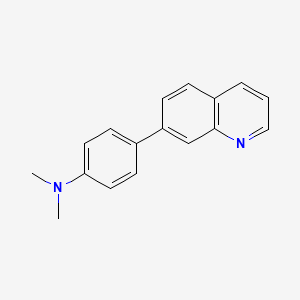
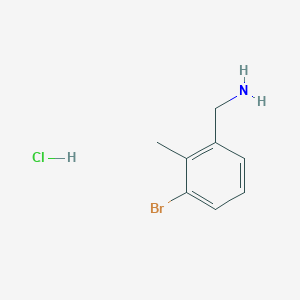
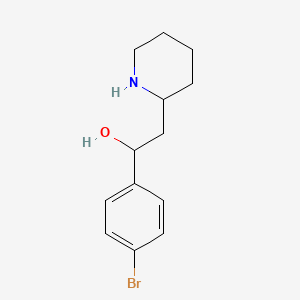
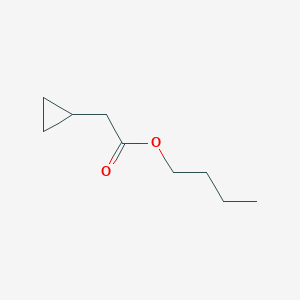
![Methyl [4-(3-chloropropoxy)phenyl]acetate](/img/structure/B8406159.png)

